(S)-Benzyl (1-cyano-2-methylpropyl)carbamate
(S)-Benzyl (1-cyano-2-methylpropyl)carbamate
Brand Name:
Vulcanchem
CAS No.:
17343-55-4
VCID:
VC21019050
InChI:
InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1
SMILES:
CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C13H16N2O2
Molecular Weight:
232.28 g/mol
(S)-Benzyl (1-cyano-2-methylpropyl)carbamate
CAS No.: 17343-55-4
Cat. No.: VC21019050
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17343-55-4 |
|---|---|
| Molecular Formula | C13H16N2O2 |
| Molecular Weight | 232.28 g/mol |
| IUPAC Name | benzyl N-[(1S)-1-cyano-2-methylpropyl]carbamate |
| Standard InChI | InChI=1S/C13H16N2O2/c1-10(2)12(8-14)15-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12H,9H2,1-2H3,(H,15,16)/t12-/m1/s1 |
| Standard InChI Key | NJLYXYMHKYRDQH-GFCCVEGCSA-N |
| Isomeric SMILES | CC(C)[C@@H](C#N)NC(=O)OCC1=CC=CC=C1 |
| SMILES | CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
| Canonical SMILES | CC(C)C(C#N)NC(=O)OCC1=CC=CC=C1 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator